molecular formula C10H6Cl2 B052898 1,2-Dichloronaphthalene CAS No. 2050-69-3

1,2-Dichloronaphthalene

Cat. No. B052898
CAS RN: 2050-69-3
M. Wt: 197.06 g/mol
InChI Key: MOXLHAPKZWTHEX-UHFFFAOYSA-N
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Description

1,2-Dichloronaphthalene is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon with two chlorine atoms substituted on the naphthalene ring. While the provided papers do not directly discuss 1,2-Dichloronaphthalene, they do provide insights into the synthesis, molecular structure, and chemical reactions of various chloronaphthalene derivatives, which can be extrapolated to understand the properties and reactivity of 1,2-Dichloronaphthalene.

Synthesis Analysis

The synthesis of chloronaphthalene derivatives often involves chlorination reactions or substitution reactions where chlorine atoms are introduced into the naphthalene ring. For instance, the synthesis of 2-(benzylamino)-3-chloronaphthalene-1,4-dione and 2-chloro-3-(phenethylamino)naphthalene-1,4-dione involves replacing a chlorine atom with an amine substituent through a substitution reaction . Another method for synthesizing 2 (or 7)-chloronaphthalenes includes the chlorination of α-tetralones followed by reduction and further chlorination steps . These methods highlight the reactivity of naphthalene rings towards electrophilic aromatic substitution, which is likely applicable to the synthesis of 1,2-Dichloronaphthalene.

Molecular Structure Analysis

The molecular structure of chloronaphthalene derivatives can be complex, with the presence of chlorine atoms influencing the electronic distribution and reactivity of the molecule. For example, the structure of a pentachlorodihydronaphthalene derivative was elucidated using UV and 1H NMR evidence . The presence of chlorine atoms can also affect the conformation of the molecule due to intramolecular non-bonding repulsions, as seen in the chlorination of 1,5-dichloronaphthalene . These structural analyses suggest that 1,2-Dichloronaphthalene would also exhibit unique electronic and conformational properties due to the presence of chlorine substituents.

Chemical Reactions Analysis

Chloronaphthalene derivatives undergo various chemical reactions, including reactions with π-acceptors, which can lead to the formation of novel compounds with potential non-linear optical properties . The atmospheric oxidation of 1-chloronaphthalene by OH radicals involves addition to the α-positions and subsequent reactions leading to various oxidation products . These studies indicate that 1,2-Dichloronaphthalene would also be susceptible to similar oxidative processes and could participate in reactions with different reagents due to the presence of reactive chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloronaphthalene derivatives can be influenced by their molecular structure and substituents. The solubility of solid derivatives in supercritical carbon dioxide was measured, showing that solubility is affected by temperature and pressure . The optical and redox properties of core-substituted naphthalene diimide dyes were studied, revealing that the substitution pattern significantly affects the absorption maxima and fluorescence quantum yields . These findings suggest that the physical and chemical properties of 1,2-Dichloronaphthalene, such as solubility, optical absorption, and redox behavior, would be similarly influenced by its dichloro substitution pattern.

Scientific Research Applications

  • Fluorometric Determination in Biological Samples : 2,3-diamino-1,4-dichloronaphthalene (Cl-2-DAN) has been studied for its application in the fluorometric determination of selenium in biological samples (Andersson, Johansson, & Olin, 1995).

  • Chlorination and Molecular Structure Studies : Research on the chlorination of 1,5-dichloronaphthalene has provided insights into molecular structures affected by intramolecular non-bonding repulsions (Burton, Mare, & Suzuki, 1974).

  • Synthesis and Optical Properties : The synthesis of 2,6-Dichloronaphthalene dianhydride and its derivatives has been explored, focusing on optical and electrochemical properties. These studies contribute to understanding the properties of dyes and other compounds derived from dichloronaphthalene (Thalacker, Röger, & Würthner, 2006).

  • Excitation Spectra and Molecular Motions : Research on the T1 ← S0 excitation spectrum of 1,4-dichloronaphthalene and the study of molecular motions in dihalonaphthalenes have enhanced understanding of molecular dynamics and stability in organic compounds (Iwasaki, Nishi, & Kinoshita, 1983).

  • Application in Photovoltaic Devices : 1-Chloronaphthalene has been utilized in solvent mixtures to improve the efficiency of polymer photovoltaic devices, demonstrating its utility in renewable energy technologies (Chen, Tseng, & Ko, 2008).

  • Environmental Chemistry : Research on sorption coefficients of 1,2-dichlorobenzene (a related compound) on aquifer materials contributes to understanding the environmental behavior of similar organic compounds (Macintyre & Stauffer, 1988).

Safety And Hazards

While specific safety and hazard information for 1,2-Dichloronaphthalene was not found, it’s generally recommended to avoid breathing in the mist, gas, or vapors of similar compounds . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

1,2-dichloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXLHAPKZWTHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062136
Record name 1,2-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloronaphthalene

CAS RN

2050-69-3
Record name 1,2-Dichloronaphthalene
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Record name Naphthalene, 1,2-dichloro-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050693
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Record name 1,2-DICHLORONAPHTHALENE
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Record name Naphthalene, 1,2-dichloro-
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Record name 1,2-Dichloronaphthalene
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Record name 1,2-dichloronaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
WE Billups, JD Buynak, D Butler - The Journal of Organic …, 1980 - ACS Publications
Reaction of l-bromo-3, 4-benzo-6, 6-dichlorobicyclo [3.1. 0] hexane with potassium terf-butoxide in tetrahydrofuran yields 2-chloronaphthalene along with nine other naphthalenes …
Number of citations: 13 pubs.acs.org
L Ruzo, D Jones, S Safe… - Journal of agricultural and …, 1976 - ACS Publications
MATERIALS AND METHODS Synthesis of l-Chloro-4-[2H] naphthalene. 4-Chloronaphthylamine was converted into l-chloro-4-iodonaphthalene (76% yield) by diazotization and de-…
Number of citations: 35 pubs.acs.org
I Chu, V Secours, DC Villeneuve, A Viau - Bulletin of environmental …, 1977 - Springer
Polychlorinated naphthalenes (PCN) are widely used industrial compounds with properties similar to the polychlorobiphenyls (HARDIE, 1964; GOERLITZ and LAW, 1972). PCN are …
Number of citations: 18 link.springer.com
I Chu, DC Villeneuve, V Secours… - Journal of agricultural and …, 1977 - ACS Publications
Representative isomers of polychloronaphthalenes (PCN) were synthesized and administeredorally to rats. Urinary and fecal metabolites were isolated and identified. Hydroxylation and…
Number of citations: 26 pubs.acs.org
H Suzuki, M Terakawa… - Bulletin of the …, 1974 - repository.kulib.kyoto-u.ac.jp
Chlorination of naphthalene gives besides products of substitution appreciable amounts of naphthalene tetrachlorides (1, 2, 3, 4-tetrachloro-1, 2, 3, 4-tetrahydronaphthalenes), which …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
J Trotter - Canadian Journal of Chemistry, 1961 - cdnsciencepub.com
Crystals of 1,3-dichloronaphthalene are monoclinic with four molecules in a unit cell of dimensions a = 15.11, b = 3.92, c = 14.86 Å; β = 96.0; space group P2 1 /n. The x and z …
Number of citations: 6 cdnsciencepub.com
H Drozdowski - Journal of Molecular Structure, 2000 - Elsevier
The structure of 1-chloronaphthalene, C 10 H 7 –Cl, at 293K was investigated using the X-ray diffraction method. Monochromatic radiation MoK α (λ=0.71069Å) enabled the …
Number of citations: 13 www.sciencedirect.com
H Drozdowski - Acta Physica Polonica A, 2003 - bibliotekanauki.pl
The aim of the study was to examine the structure of liquid 2-chloronaphthalene C$\text{}_{10}$H$\text{}_{7}$-Cl at 353 K by the X-ray diffraction method. Monochromatic radiation Mo K…
Number of citations: 7 bibliotekanauki.pl
WH Strehlow - The Journal of Chemical Physics, 1971 - aip.scitation.org
35Cl Nuclear Quadrupole Resonance of 1,2‐Dichloronaphthalene Page 1 LETTERS TO THE EDITOR 2607 Bates and Crothers suggested that this is the case in an introduction to their …
Number of citations: 2 aip.scitation.org
H Suzuki, M Terakawa, T Sugiyama - Bull. Inst. Chem. Res., Kyoto Univ, 1973 - core.ac.uk
Chlorination of naphthalene gives besides products of substitution appreciable amounts of naphthalene tetrachlorides (1, 2, 3, 4-tetrachloro-1, 2, 3, 4-tetrahydronaphthalenes), which …
Number of citations: 0 core.ac.uk

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